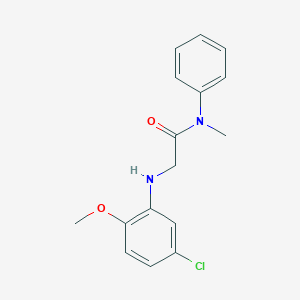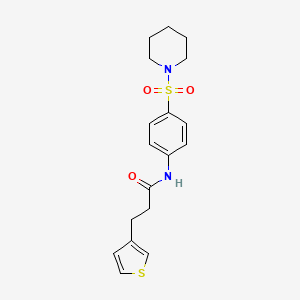
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione, also known as MO-PD, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. MO-PD is a highly versatile compound that has been shown to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to modulate the immune system, making it a promising compound for the treatment of autoimmune diseases.
Wirkmechanismus
The mechanism of action for 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to be related to its ability to modulate the immune system. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. It has also been shown to induce apoptosis in cancer cells, making it a promising compound for the treatment of cancer.
Biochemical and Physiological Effects:
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the immune system, reduce inflammation, and induce apoptosis in cancer cells. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to have antiviral effects, making it a promising compound for the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is a highly versatile compound that has many advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it ideal for use in biochemical assays. However, there are also some limitations to the use of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione research. One area of interest is the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a treatment for autoimmune diseases. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to modulate the immune system, making it a promising compound for the treatment of autoimmune diseases. Another area of interest is the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a treatment for viral infections. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have antiviral effects, making it a promising compound for the treatment of viral infections. Finally, there is potential for the development of 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione as a cancer treatment. 1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has been shown to induce apoptosis in cancer cells, making it a promising compound for the treatment of cancer.
Synthesemethoden
1-(2-Morpholino-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through a variety of methods, including the reaction of 2,4-dioxo-5-morpholinylpyrimidine with 2-oxoethyl isocyanate. This method yields a high purity product that can be used for a variety of research applications.
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-8-1-2-13(10(16)11-8)7-9(15)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXXKNZFENVEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-yl-2-oxoethyl)pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B7536539.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)


![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7536565.png)




![4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)
![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)
![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
![5-(benzenesulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7536604.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)